molecular formula C26H31NO6 B3292339 1'-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one CAS No. 877810-83-8

1'-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one

Cat. No.: B3292339
CAS No.: 877810-83-8
M. Wt: 453.5 g/mol
InChI Key: PAAVPJUXTOONFB-UHFFFAOYSA-N
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Description

1'-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is a synthetic spirocyclic compound featuring a benzopyran moiety fused to a piperidine ring via a spiro junction. The 3,4,5-triethoxybenzoyl group at the 1'-position distinguishes it from other spiro[benzopyran-piperidine] derivatives. Its structural complexity arises from the spirocyclic framework, which imposes conformational rigidity and influences binding to biological targets .

Properties

IUPAC Name

1'-(3,4,5-triethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-4-30-22-15-18(16-23(31-5-2)24(22)32-6-3)25(29)27-13-11-26(12-14-27)17-20(28)19-9-7-8-10-21(19)33-26/h7-10,15-16H,4-6,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAVPJUXTOONFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 1'-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one

This compound is a synthetic compound that belongs to a class of spiro compounds. These compounds often exhibit a range of biological activities due to their complex structures and diverse functional groups.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases.

Antimicrobial Properties

Several studies have reported that benzopyran derivatives possess antimicrobial activity. The presence of the piperidine moiety in this compound may enhance its ability to interact with microbial cell membranes or inhibit essential microbial enzymes.

Anti-inflammatory Effects

Compounds featuring benzopyran and piperidine structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.

Potential Neuroprotective Effects

Some derivatives of benzopyran have shown promise in neuroprotection by modulating signaling pathways involved in neuronal survival and apoptosis. This suggests that this compound could be explored for potential therapeutic applications in neurodegenerative diseases.

Case Studies

While specific case studies on this exact compound may be limited, research on related compounds has demonstrated:

  • Study 1 : A related benzopyran derivative was found to significantly reduce oxidative stress markers in vitro.
  • Study 2 : A piperidine-containing compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Study 3 : Neuroprotective effects were observed in animal models treated with derivatives similar to this compound.

Data Table

Biological ActivityMechanism of ActionReference
AntioxidantNeutralization of free radicalsStudy 1
AntimicrobialDisruption of microbial cell membranesStudy 2
Anti-inflammatoryInhibition of COX enzymesStudy 3
NeuroprotectiveModulation of neuronal survival pathwaysStudy 3

Comparison with Similar Compounds

Key Observations :

  • Antiarrhythmic Activity : L-691,121 () demonstrates that bulky aromatic substituents (e.g., benzofurazan-ethyl) improve binding to cardiac ion channels, suggesting the triethoxybenzoyl group may similarly modulate ion channel interactions .
  • Synthetic Accessibility : Acylation of the spiro[benzopyran-piperidine] core is a common strategy, as seen in and , where 1'-acyl derivatives are synthesized in high yields (>70%) via straightforward acylation reactions .

Pharmacological Comparisons

  • Class III Antiarrhythmic Activity : L-691,121 () inhibits potassium channels (IKr) with an IC50 of 0.3 µM, outperforming earlier spiro derivatives lacking the benzofurazan moiety . The triethoxybenzoyl group in the target compound may offer similar or enhanced selectivity due to its larger aromatic surface area.
  • Antimicrobial and Antiparasitic Potential: Piperidine derivatives with 3,4,5-trimethoxycinnamide substituents () exhibit 1.63-fold higher activity against Leishmania amazonensis than their morpholine counterparts, suggesting that methoxy-rich groups (like triethoxybenzoyl) could enhance antiparasitic efficacy .

Physicochemical Properties

  • Stability: Spirocyclic frameworks generally exhibit enhanced metabolic stability over linear analogues, as demonstrated in for 1'-acylspiro[piperidine-quinoline] derivatives .

Q & A

Q. What synthetic methodologies are recommended for constructing the spiro[benzopyran-piperidine] core in this compound?

The spirocyclic core can be synthesized via one-pot condensation reactions, as demonstrated in analogous spiro pyrrolo[3,4-d]pyrimidine derivatives. Key steps include cyclization of amino cyclohexane derivatives with aldehydes under controlled conditions (e.g., dimethylformamide as a solvent, cesium carbonate as a catalyst). Reaction temperature (80–120°C) and solvent polarity significantly influence yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Retention time and peak area consistency should align with synthetic standards .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Begin with in vitro assays targeting kinase inhibition or receptor binding, given the structural similarity to spiro[chromane-2,4'-piperidin]-4-one derivatives with anticancer and antiarrhythmic activity. Use cell viability assays (e.g., MTT) for cytotoxicity screening and enzyme-linked immunosorbent assays (ELISA) for specific target validation .

Q. What solvent systems optimize the solubility of this compound for in vitro studies?

Dimethyl sulfoxide (DMSO) is effective for initial solubilization. For aqueous compatibility, use phosphate-buffered saline (PBS) with ≤1% DMSO. Stability studies should monitor degradation under varying pH (6–8) and temperature (4–37°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

Systematically modify substituents on the triethoxybenzoyl group and piperidine ring. Compare analogues using:

  • Electron-withdrawing groups (e.g., nitro, fluoro) to enhance target binding.
  • Bulkier substituents (e.g., tert-butyl) to probe steric effects. Evaluate changes via IC50 values in enzyme inhibition assays and molecular docking simulations to correlate structural tweaks with activity .

Q. What strategies address contradictory data in biological activity reports (e.g., anticancer vs. antiarrhythmic effects)?

Perform target-specific assays (e.g., patch-clamp for ion channel activity vs. kinase profiling for oncology). Use orthogonal validation methods, such as CRISPR knockouts of suspected targets, to confirm mechanism-of-action discrepancies. Cross-reference results with structurally similar compounds (e.g., L-691,121, a spiro benzopyran antiarrhythmic) .

Q. How can in silico modeling predict the compound’s pharmacokinetic (PK) properties?

Employ tools like SwissADME or Schrödinger’s QikProp to estimate:

  • Lipophilicity (LogP ≈ 3.2 predicted for analogues).
  • Metabolic stability (CYP450 isoform interactions via docking).
  • Blood-brain barrier permeability (critical for CNS-targeted applications). Validate predictions with in vivo PK studies in rodent models .

Q. What experimental designs mitigate toxicity risks identified in preclinical studies?

Conduct acute toxicity assays in zebrafish or murine models, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity). Use structure-toxicity relationship (STR) analysis to eliminate toxicophores (e.g., reactive Michael acceptors) .

Methodological Considerations

  • Synthesis Optimization : Use design-of-experiment (DoE) approaches to refine reaction parameters (e.g., time, catalyst loading) .
  • Data Reproducibility : Standardize assay protocols across labs, including cell line authentication and compound batch consistency .
  • Computational Validation : Cross-check docking results with molecular dynamics simulations to assess binding stability over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
Reactant of Route 2
Reactant of Route 2
1'-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one

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